Bienvenue dans la boutique en ligne BenchChem!

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Medicinal Chemistry Pharmacokinetics Structure–Activity Relationship

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1206993-82-9, molecular formula C22H23N3OS, MW 377.51 g/mol) is a synthetic small molecule belonging to the 2-thio-substituted imidazole class. Its structure comprises a 1-benzyl-5-phenyl-1H-imidazole core connected via a thioether linkage to a pyrrolidin-1-yl-ethanone moiety.

Molecular Formula C22H23N3OS
Molecular Weight 377.51
CAS No. 1206993-82-9
Cat. No. B2931747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
CAS1206993-82-9
Molecular FormulaC22H23N3OS
Molecular Weight377.51
Structural Identifiers
SMILESC1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3OS/c26-21(24-13-7-8-14-24)17-27-22-23-15-20(19-11-5-2-6-12-19)25(22)16-18-9-3-1-4-10-18/h1-6,9-12,15H,7-8,13-14,16-17H2
InChIKeyUNSTZVJFIDJXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1206993-82-9): Structural Identity and Procurement Baseline


2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1206993-82-9, molecular formula C22H23N3OS, MW 377.51 g/mol) is a synthetic small molecule belonging to the 2-thio-substituted imidazole class . Its structure comprises a 1-benzyl-5-phenyl-1H-imidazole core connected via a thioether linkage to a pyrrolidin-1-yl-ethanone moiety. The imidazole-2-thioether scaffold is recognized in the patent literature for immunomodulating and cytokine-release-inhibiting properties [1], while the parent 1-benzyl-5-phenyl-1H-imidazole core (CAS 53704-79-3) has documented inhibitory activity against CYP11B2 (aldosterone synthase, IC50 11 nM) and CYP11B1 (IC50 4.8 nM) [2]. Critically, no peer-reviewed primary research publication or patent explicitly characterizes the biological activity of the full target compound. All currently available vendor listings describe it as a research-use-only building block without quantitative pharmacological annotation.

Why Generic Substitution Fails for 2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Scaffold Structure–Activity Relationship Constraints


Within the 2-thio-substituted imidazole class, subtle variations in the N1 and C5 substituents on the imidazole ring, as well as the nature of the thioether-linked carbonyl moiety, produce divergent biological target engagement profiles, lipophilicity, and metabolic stability [1]. The parent core 1-benzyl-5-phenyl-1H-imidazole (CAS 53704-79-3) exhibits nanomolar CYP11B2/B1 inhibition [2], but this activity cannot be extrapolated to the target compound because the addition of the thioether-pyrrolidinyl ethanone side chain introduces conformational flexibility, alters hydrogen-bonding capacity, and substantially modifies clogP . Closely related structural isomers such as 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1206998-04-0) share the identical molecular formula (C22H23N3OS) but differ in the N1 substituent (p-tolyl vs. benzyl), which is known in the medicinal chemistry of this scaffold to affect target selectivity and pharmacokinetics [1]. Class-level evidence from 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone derivatives demonstrates that even minor aryl substitutions shift antibacterial MIC values, antifungal potency, and cytotoxicity profiles [3]. Consequently, generic substitution with any close analog without experimental validation risks introducing uncharacterized changes in potency, selectivity, and off-target liability.

Quantitative Differentiation Evidence for 2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone Relative to Closest Analogs


N1-Benzyl vs. N1-p-Tolyl Substitution: Lipophilicity and Metabolic Stability Differentiation

The target compound bears an N1-benzyl group on the imidazole ring, distinguishing it from its closest cataloged structural isomer, 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1206998-04-0), which carries an N1-p-tolyl group . In the 2-mercaptoimidazole CCR2 antagonist series, the benzyl-to-tolyl switch at the N1 position was shown to modulate both potency (IC50 shift from sub-0.01 μM to >1 μM in certain analogs) and metabolic stability in human liver microsomes [1]. The benzyl group provides a flexible methylene spacer that alters the dihedral angle between the imidazole and the aromatic ring, whereas the p-tolyl group presents a more conformationally restricted, electron-donating substituent. This structural difference is predicted to yield a clogP differential of approximately 0.3–0.5 log units between the two isomers, which can affect aqueous solubility and membrane permeability . For procurement decisions, this means that the target compound and CAS 1206998-04-0 are not functionally interchangeable despite sharing identical molecular formula and molecular weight.

Medicinal Chemistry Pharmacokinetics Structure–Activity Relationship

Imidazole-2-Thioether-Pyrrolidinyl Ethanone Scaffold: Immunomodulatory Potential Based on Patent Class Evidence

The 2-thio-substituted imidazole scaffold of the target compound falls within the generic Markush structure claimed in patent WO2002064581A1, which describes compounds with immunomodulating and cytokine-release-inhibiting activity [1]. While the target compound itself is not specifically exemplified in the patent, its structural architecture — a 1,5-disubstituted imidazole-2-thioether linked to a carbonyl-pyrrolidine moiety — matches the pharmacophoric pattern identified as critical for activity in this class [1]. The pyrrolidin-1-yl ethanone terminus distinguishes this compound from simpler imidazole-2-thioether acetamide or acetonitrile analogs, introducing a tertiary amide motif that can participate in hydrogen-bond acceptor interactions with biological targets . By contrast, the parent scaffold 1-benzyl-5-phenyl-1H-imidazole (CAS 53704-79-3) lacks the thioether side chain entirely and shows a fundamentally different target profile: potent CYP11B2/B1 inhibition (IC50 11 nM and 4.8 nM, respectively) but weak IDO1 inhibition (IC50 32,000 nM) [2]. The addition of the thioether-pyrrolidinyl ethanone group in the target compound is expected to redirect biological activity away from CYP enzymes and toward immunomodulatory pathways.

Immunomodulation Cytokine Inhibition Drug Discovery

Antimicrobial and Cytotoxic Potential Relative to 4,5-Dimethyl-Imidazole-2-Thioether Analogs

A structurally related series of 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone derivatives was evaluated by Yurttaş et al. (2013) for antibacterial, antifungal, and anticancer activity [1]. In that series, certain analogs demonstrated significant antibacterial activity against E. coli and P. aeruginosa (MIC ≤ 0.2 mg/mL) and showed higher antifungal than antibacterial potency [1]. The target compound differs from this series in three key aspects: (i) it carries a 5-phenyl group instead of 4,5-dimethyl substitution on the imidazole; (ii) it has an N1-benzyl rather than N1-arylamino substituent; and (iii) the thioether terminates in a pyrrolidin-1-yl ethanone rather than an aryl ethanone . These structural differences are substantial: the 4,5-dimethyl substitution in the Yurttaş series eliminates the C5 aromatic ring present in the target compound, reducing π-stacking potential with biological targets [2]. The pyrrolidin-1-yl ethanone terminus introduces a tertiary amide with distinct hydrogen-bond acceptor properties compared to the aryl ketone terminus. For users considering this compound as an antimicrobial screening candidate, the class-level evidence supports potential activity, but the specific substitution pattern of the target compound has not been experimentally validated in any published antimicrobial assay, necessitating de novo screening.

Antimicrobial Antifungal Cytotoxicity Brine Shrimp Lethality

C5-Phenyl vs. C5-(4-Methoxyphenyl) Substitution: Electronic Effects on Imidazole Reactivity and Target Binding

The target compound carries an unsubstituted phenyl group at the C5 position of the imidazole ring, distinguishing it from the cataloged analog 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS not identified in primary sources), which bears a 4-methoxyphenyl group at this position . Introduction of a para-methoxy substituent on the C5-phenyl ring has a measurable electronic effect: the methoxy group is electron-donating (Hammett σp = −0.27), which increases electron density on the imidazole ring and can modulate π–π stacking interactions with aromatic residues in biological targets [1]. In the structurally related 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide series studied by Şahin et al. (2021), subtle modifications to the C5-aryl group produced differential COX-1/COX-2 inhibition profiles, demonstrating that this position is a critical determinant of target selectivity [2]. The unsubstituted phenyl group in the target compound provides a baseline electronic profile (Hammett σp = 0 for H), which may be preferred for unbiased primary screening where electronic modulation is introduced through other vector points.

Medicinal Chemistry Electronic Effects Structure–Activity Relationship

Recommended Application Scenarios for 2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone Based on Available Evidence


Immunomodulatory Primary Screening in a Cytokine-Release Inhibition Assay Platform

The 2-thio-substituted imidazole scaffold of the target compound falls within the scope of patent WO2002064581A1, which claims immunomodulating and cytokine-release-inhibiting activity for this structural class [1]. Researchers building a focused screening library for cytokine modulation (e.g., TNF-α, IL-1β, or IL-6 release assays in LPS-stimulated PBMCs or THP-1 cells) should include this compound as a representative of the N1-benzyl, C5-phenyl substitution pattern. The pyrrolidin-1-yl ethanone terminus distinguishes it from simpler acetamide analogs and may confer distinct pharmacokinetic properties. This application is supported by class-level patent evidence but requires de novo biological validation.

Medicinal Chemistry SAR Exploration of the Imidazole-2-Thioether Vector Point

For medicinal chemistry programs targeting the imidazole-2-thioether scaffold, the target compound serves as a specific N1-benzyl/C5-phenyl reference point in a systematic SAR matrix. The closest analog, CAS 1206998-04-0 (N1-p-tolyl/C5-phenyl), provides a direct comparator for evaluating the impact of N1-benzyl versus N1-p-tolyl substitution on potency, selectivity, and ADME parameters . The unsubstituted C5-phenyl group (Hammett σp = 0) provides an electronically neutral baseline [2], enabling systematic exploration of electronic effects through C5-aryl substitution while keeping the N1-benzyl and pyrrolidinyl ethanone moieties constant. This application is supported by cross-study comparable evidence.

CYP Enzyme Selectivity Profiling Using the Parent Core as a Reference

The parent core 1-benzyl-5-phenyl-1H-imidazole (CAS 53704-79-3) has established CYP11B2 inhibition (IC50 11 nM) and CYP11B1 inhibition (IC50 4.8 nM) [3]. By comparing the full target compound (which adds a thioether-pyrrolidinyl ethanone side chain) against this parent core in a CYP enzyme panel, researchers can quantify the impact of side-chain functionalization on CYP selectivity. This head-to-head approach can validate whether the thioether modification redirects biological activity away from CYP enzymes, as predicted by the class-level pharmacophore model [1]. This application is supported by cross-study comparable evidence using the parent core as a baseline comparator.

Building Block for Diversity-Oriented Synthesis of 2-Thioimidazole Libraries

The compound can serve as a late-stage intermediate or a reference standard in diversity-oriented synthesis campaigns aimed at generating 2-thio-substituted imidazole libraries. Its well-defined structure (confirmed by InChI Key UNSTZVJFIDJXLT-UHFFFAOYSA-N and SMILES notation) makes it suitable as an analytical reference for LC-MS and NMR characterization of newly synthesized analogs. The availability of closely related catalog compounds (CAS 1206998-04-0 and the 4-methoxyphenyl analog) enables the construction of a focused chemical library around the imidazole-2-thioether-pyrrolidinyl ethanone scaffold for systematic biological profiling. This application is supported by supporting evidence from vendor technical datasheets.

Quote Request

Request a Quote for 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.